molecular formula C12H11NO5S B180256 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid CAS No. 185808-79-1

5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid

Cat. No. B180256
Key on ui cas rn: 185808-79-1
M. Wt: 281.29 g/mol
InChI Key: KDTDAIJOPUUSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770133B2

Procedure details

To 49 mL of dichloromethane were added 6.30 g of triethylamine and 7.00 g of 5-[(2,4-dioxothiazolidin-5-yl) methyl]-2-methoxybenzoic acid. After 2.71 g of ethyl chlorocarbonate were added, the mixture was stirred for 10 minutes. Further, 4.59 g of 4-trifluoromethylbenzylamine were added and the mixture was stirred for 1 hour. After washed the reaction mixture with water, solvent was distilled off and to the residue were added 109 mL of water and 33 mL of ethanol, to which solution 2 mol/L hydrochloric acid was added dropwise to adjust to pH 2.0. The precipitated crystals were collected by filtration and washed with water to obtain 10.25 g of crude crystals. By recrystallizing 10.25 g of crude crystals twice from 90% ethanol, 6.49 g of 5-[(2,4-dioxothiazolidin-5-yl) methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl] benzamide (KRP-297) were obtained (yield 61.3%).
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
solvent
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two
Quantity
4.59 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCCl.[O:4]=[C:5]1[NH:9][C:8](=[O:10])[CH:7]([CH2:11][C:12]2[CH:13]=[CH:14][C:15]([O:21][CH3:22])=[C:16]([CH:20]=2)[C:17]([OH:19])=O)[S:6]1.C(Cl)(=O)OCC.[F:29][C:30]([F:40])([F:39])[C:31]1[CH:38]=[CH:37][C:34]([CH2:35][NH2:36])=[CH:33][CH:32]=1>C(N(CC)CC)C>[O:4]=[C:5]1[NH:9][C:8](=[O:10])[CH:7]([CH2:11][C:12]2[CH:13]=[CH:14][C:15]([O:21][CH3:22])=[C:16]([CH:20]=2)[C:17]([NH:36][CH2:35][C:34]2[CH:33]=[CH:32][C:31]([C:30]([F:29])([F:39])[F:40])=[CH:38][CH:37]=2)=[O:19])[S:6]1

Inputs

Step One
Name
Quantity
49 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
7 g
Type
reactant
Smiles
O=C1SC(C(N1)=O)CC=1C=CC(=C(C(=O)O)C1)OC
Name
Quantity
6.3 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2.71 g
Type
reactant
Smiles
C(OCC)(=O)Cl
Step Three
Name
Quantity
4.59 g
Type
reactant
Smiles
FC(C1=CC=C(CN)C=C1)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
After washed the reaction mixture with water, solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off and to the residue
ADDITION
Type
ADDITION
Details
were added 109 mL of water and 33 mL of ethanol
ADDITION
Type
ADDITION
Details
to which solution 2 mol/L hydrochloric acid was added dropwise
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to obtain 10.25 g of crude crystals
CUSTOM
Type
CUSTOM
Details
By recrystallizing 10.25 g of crude crystals twice from 90% ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C1SC(C(N1)=O)CC=1C=CC(=C(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.49 g
YIELD: PERCENTYIELD 61.3%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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